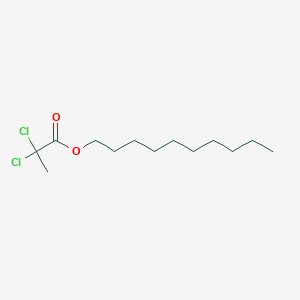
Propanoic acid, 2,2-dichloro-, decyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dichloro-, decyl ester is an organic compound with the molecular formula C13H24Cl2O2 It is an ester derived from propanoic acid and decanol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dichloro-, decyl ester typically involves the esterification of 2,2-dichloropropanoic acid with decanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dichloro-, decyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,2-dichloropropanoic acid and decanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and decanol.
Reduction: 2,2-dichloropropanol and decanol.
Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dichloro-, decyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dichloro-, decyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release 2,2-dichloropropanoic acid, which may interact with specific enzymes or cellular pathways. The chlorine atoms in the compound can also participate in various chemical reactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, decyl ester: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Propanoic acid, 2-methyl-, decyl ester: Contains a methyl group instead of chlorine atoms, leading to different biological and chemical behavior.
Propanoic acid, 2,3-dichloro-, methyl ester: Has a shorter alkyl chain and different substitution pattern, affecting its reactivity and applications.
Uniqueness
Propanoic acid, 2,2-dichloro-, decyl ester is unique due to the presence of two chlorine atoms on the propanoic acid moiety. This structural feature imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. The decyl ester group also contributes to its lipophilicity, influencing its solubility and interactions with biological membranes.
Propiedades
Número CAS |
89876-41-5 |
|---|---|
Fórmula molecular |
C13H24Cl2O2 |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
decyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-3-4-5-6-7-8-9-10-11-17-12(16)13(2,14)15/h3-11H2,1-2H3 |
Clave InChI |
HCPBEFHGQZVRQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C(C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


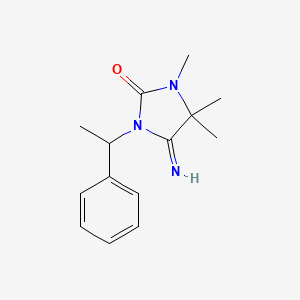

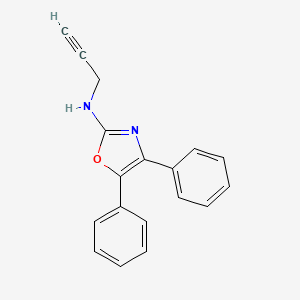
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
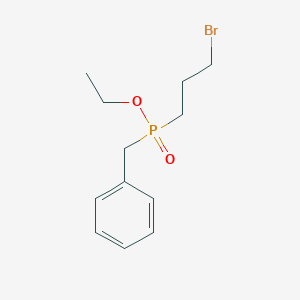
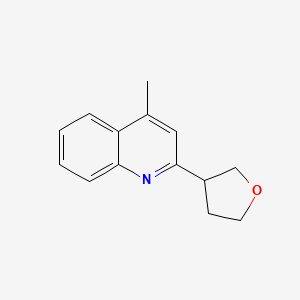
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)

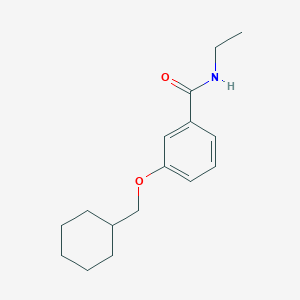
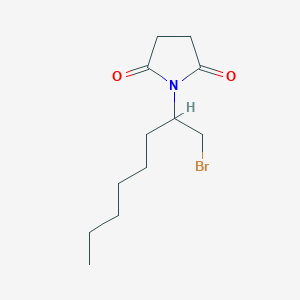

![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
